

# Spectroscopic Profile of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile: A Technical Guide

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## Compound of Interest

	1-(4-
Compound Name:	<i>Methoxyphenyl)cyclohexanecarbo</i>
	<i>nitrile</i>
Cat. No.:	B1294533

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra in public literature, this document presents a combination of predicted data, analysis of characteristic functional group frequencies from analogous structures, and detailed, standardized experimental protocols for obtaining such data.

## Molecular Structure and Key Features

**1-(4-Methoxyphenyl)cyclohexanecarbonitrile** possesses a distinct molecular architecture comprising a cyclohexyl ring, a nitrile group, and a para-substituted methoxyphenyl group. These features give rise to characteristic signals in various spectroscopic analyses.

Caption: Key functional groups in **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**.

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.3 - 7.5	d	2H	Ar-H (ortho to C-CN)
~ 6.8 - 7.0	d	2H	Ar-H (ortho to $\text{OCH}_3$ )
~ 3.8	s	3H	$\text{OCH}_3$
~ 1.5 - 2.2	m	10H	Cyclohexyl-H

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 158 - 160	Ar-C ( $\text{C-OCH}_3$ )
~ 130 - 135	Ar-C (quaternary)
~ 125 - 128	Ar-CH (ortho to C-CN)
~ 118 - 122	$\text{C}\equiv\text{N}$
~ 113 - 115	Ar-CH (ortho to $\text{OCH}_3$ )
~ 55	$\text{OCH}_3$
~ 40 - 45	Cyclohexyl C-CN (quaternary)
~ 25 - 35	Cyclohexyl $\text{CH}_2$
~ 20 - 25	Cyclohexyl $\text{CH}_2$

Note: Predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3000 - 2850	Medium-Strong	C-H stretch (aliphatic and aromatic)
~ 2240 - 2220	Sharp, Medium	C≡N stretch (nitrile)[1]
~ 1610, 1510	Strong	C=C stretch (aromatic ring)
~ 1250	Strong	C-O stretch (aryl ether)
~ 830	Strong	C-H bend (para-disubstituted aromatic)

## Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions

Adduct	Predicted m/z
[M] <sup>+</sup>	215.13
[M+H] <sup>+</sup>	216.14
[M+Na] <sup>+</sup>	238.12

Data sourced from PubChem predictions.[2] The fragmentation pattern in Electron Ionization (EI) MS is expected to involve the loss of the nitrile group and fragmentation of the cyclohexyl ring.

## Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra involves dissolving the sample in a deuterated solvent and analyzing it in an NMR spectrometer.[3][4]

- Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

- Instrument Setup:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).

- $^1\text{H}$  NMR Acquisition:

- Acquire a standard one-pulse  $^1\text{H}$  spectrum.
- Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the signals to determine the relative number of protons.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - This typically involves a larger number of scans than  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
  - Process the FID similarly to the  $^1\text{H}$  spectrum.
  - Reference the spectrum to the solvent peaks.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the KBr pellet method is a common technique for obtaining a high-quality IR spectrum.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
  - Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.
  - Transfer the mixture to a pellet-pressing die.
  - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Spectrum Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4  $\text{cm}^{-1}$ .

- The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

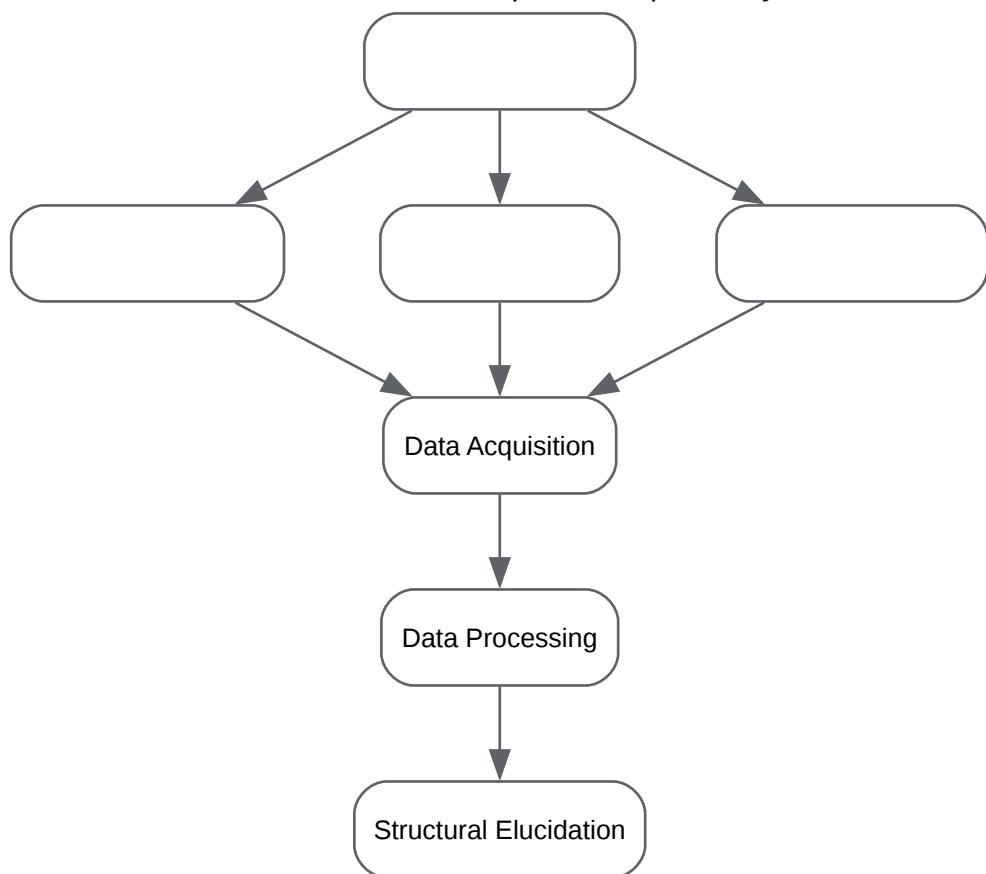
Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.[8][9][10]

- Sample Introduction:
  - For a solid sample, a direct insertion probe or dissolution in a volatile solvent for injection into a gas chromatograph (GC-MS) can be used.
  - If using a direct insertion probe, a small amount of the sample is placed on the probe tip.
- Ionization:
  - The sample is introduced into the ion source, which is under high vacuum.
  - The sample is vaporized by heating.
  - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10] This causes the molecules to ionize and fragment.
- Mass Analysis:
  - The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection:
  - The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .

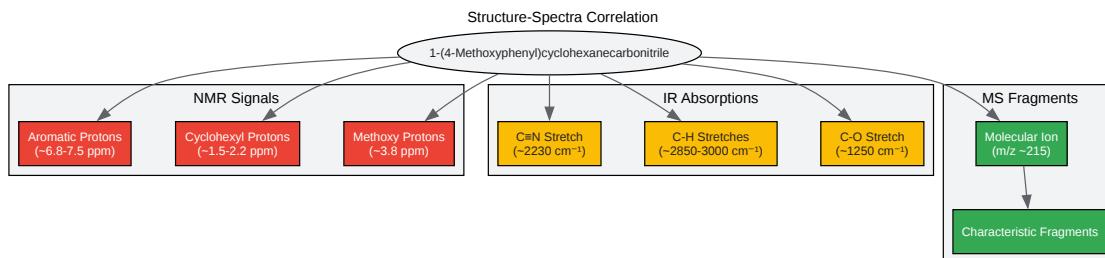
## Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the molecular structure and its expected spectroscopic signals.

## General Workflow for Spectroscopic Analysis

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Caption: A generalized workflow for spectroscopic analysis of a chemical compound.



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Caption: Correlation between the molecular structure and its expected spectroscopic signals.

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